2-(1-Hydroxy-2-phenylethyl)phenol

Vue d'ensemble

Description

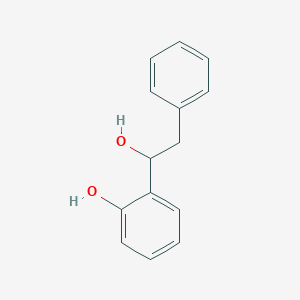

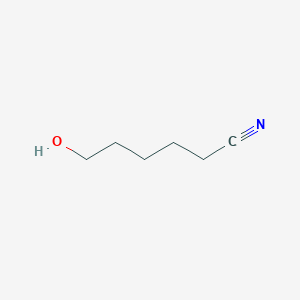

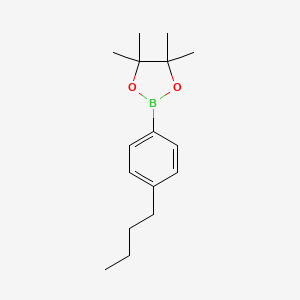

2-(1-Hydroxy-2-phenylethyl)phenol is a phenolic compound that is structurally characterized by the presence of a hydroxy group attached to a phenylethyl moiety, which is further connected to another phenol ring. This type of compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The phenolic hydroxyl groups are known to participate in hydrogen bonding, which can influence the molecular conformation and packing in the solid state, as well as the reactivity of the compound .

Synthesis Analysis

The synthesis of phenolic compounds with specific substituents can be achieved through various methods. For instance, the synthesis of 2-(phenylthio)phenols has been reported using a copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization, which could potentially be adapted for the synthesis of related compounds . Schiff base molecules, which are closely related to the target compound, have been synthesized and characterized, indicating the versatility of synthetic approaches for such phenolic compounds .

Molecular Structure Analysis

The molecular structure of phenolic compounds can be elucidated using techniques such as X-ray diffraction, NMR, and computational methods like density functional theory (DFT). For example, the molecular structure and density functional modeling studies of a related compound, 2-[(E)-2-(4-hydroxyphenyl)ethyliminomethyl]phenol, have been investigated, revealing insights into tautomerism, optimized geometrical structures, and intramolecular interactions . Similarly, the crystal structure of Schiff base molecules provides information on the conformation and intramolecular hydrogen bonding present in these compounds .

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including hydroxylation, which is a key transformation for the synthesis of more complex phenolic derivatives. The hydroxylation of phenols has been studied using microporous supramolecular compounds as catalysts, which could offer insights into the reactivity of 2-(1-Hydroxy-2-phenylethyl)phenol under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. Intramolecular hydrogen bonds, for example, can affect the conformation and stability of the compound. Studies on related phenolic compounds have shown the presence of strong O-H...N type intramolecular hydrogen bonds, which can lead to significant proton delocalization . Additionally, the synthesis and characterization of phenolic Schiff base molecules have provided data on UV-VIS and IR spectroscopy, which are important for understanding the electronic properties of these compounds .

Applications De Recherche Scientifique

It’s worth noting that the compound is similar to Phenethyl alcohol, or 2-phenylethanol, which is an organic compound found in a variety of essential oils and has a pleasant floral odor . It’s used in flavors and perfumery, particularly when the odor of rose is desired . But this might not be directly applicable to “2-(1-Hydroxy-2-phenylethyl)phenol”.

-

Chemical Properties and Storage : “2-(1-Hydroxy-2-phenylethyl)phenol” is a chemical compound with a molecular weight of 214.26 . It is typically stored at room temperature and comes in a physical form of powder .

-

Synthesis of Substituted Phenols : While not directly related to “2-(1-Hydroxy-2-phenylethyl)phenol”, there is a method for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . This reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time .

-

Classification of Alcohols : Alcohols, which include phenols, can be grouped into three classes based on the number of carbon atoms attached to the carbon atom with the OH group .

-

Chemical Properties and Storage : “2-(1-Hydroxy-2-phenylethyl)phenol” is a chemical compound with a molecular weight of 214.26 . It is typically stored at room temperature and comes in a physical form of powder .

-

Synthesis of Substituted Phenols : While not directly related to “2-(1-Hydroxy-2-phenylethyl)phenol”, there is a method for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . This reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time .

-

Classification of Alcohols : Alcohols, which include phenols, can be grouped into three classes based on the number of carbon atoms attached to the carbon atom with the OH group .

Safety And Hazards

Propriétés

IUPAC Name |

2-(1-hydroxy-2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCSCWMMZVDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541941 | |

| Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxy-2-phenylethyl)phenol | |

CAS RN |

40473-60-7 | |

| Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)